1-(tert-Butyl)-3-methylazetidin-3-ol
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Overview
Description
1-(tert-Butyl)-3-methylazetidin-3-ol is an organic compound belonging to the azetidine family, characterized by a four-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)-3-methylazetidin-3-ol typically involves the reaction of tert-butylamine with a suitable precursor, such as a β-keto ester. The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the formation of the azetidine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butyl)-3-methylazetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and acids are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohol derivatives .
Scientific Research Applications
1-(tert-Butyl)-3-methylazetidin-3-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-3-methylazetidin-3-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
tert-Butyl alcohol: Shares the tert-butyl group but differs in its overall structure and reactivity.
tert-Butylhydroquinone: Contains a tert-butyl group and is used as an antioxidant in various applications.
tert-Butylamine: Another tert-butyl derivative with different chemical properties and uses.
Uniqueness: 1-(tert-Butyl)-3-methylazetidin-3-ol is unique due to its azetidine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
35197-00-3 |
---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
1-tert-butyl-3-methylazetidin-3-ol |
InChI |
InChI=1S/C8H17NO/c1-7(2,3)9-5-8(4,10)6-9/h10H,5-6H2,1-4H3 |
InChI Key |
XRZYPAZOPIBHEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)C(C)(C)C)O |
Origin of Product |
United States |
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